![molecular formula C19H22N2O5 B5195807 4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5195807.png)
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide
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Overview
Description
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide, also known as GW501516, is a synthetic drug that was initially developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance physical performance by increasing endurance and reducing recovery time.
Mechanism of Action
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as energy homeostasis. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in improved endurance and reduced fatigue.
Biochemical and Physiological Effects:
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide has been shown to increase endurance and improve exercise performance in both humans and animals. It also improves lipid and glucose metabolism, reduces inflammation, and protects against oxidative stress. However, long-term use of 4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide has been associated with an increased risk of cancer and other adverse effects.
Advantages and Limitations for Lab Experiments
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide is a useful tool for studying the role of PPARδ in metabolism and exercise physiology. It can be used to investigate the effects of PPARδ activation on gene expression, mitochondrial function, and energy metabolism. However, caution should be exercised when interpreting the results of experiments using 4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide, as its effects may not fully reflect the physiological responses to exercise.
Future Directions
Future research on 4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide should focus on identifying safer and more effective compounds that can activate PPARδ without increasing the risk of cancer or other adverse effects. Additionally, further studies are needed to fully understand the long-term effects of 4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide on metabolism, exercise performance, and overall health.
Synthesis Methods
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide is synthesized through a series of chemical reactions involving the condensation of 2,5-dimethylphenol and 2-methoxy-4-nitrobenzaldehyde, followed by reduction and amidation. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and dyslipidemia. It has also been investigated for its cardioprotective effects and its ability to improve exercise performance in both humans and animals.
properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-13-6-7-14(2)17(11-13)26-10-4-5-19(22)20-16-9-8-15(21(23)24)12-18(16)25-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSJSFBFBXWGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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